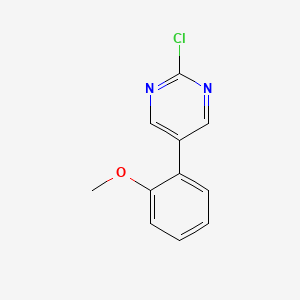

2-Chloro-5-(2-methoxyphenyl)pyrimidine

CAS No.: 1267009-84-6

Cat. No.: VC2733937

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267009-84-6 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 2-chloro-5-(2-methoxyphenyl)pyrimidine |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 |

| Standard InChI Key | SRKXHHJHLQPWMT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=CN=C(N=C2)Cl |

| Canonical SMILES | COC1=CC=CC=C1C2=CN=C(N=C2)Cl |

Introduction

Chemical Structure and Properties

Structural Information

2-Chloro-5-(2-methoxyphenyl)pyrimidine consists of a pyrimidine ring with specific substituents that give it unique chemical properties. The structural features include a chlorine substituent at position 2 of the pyrimidine ring and a 2-methoxyphenyl group at position 5, creating a molecule with potential reactive sites for further functionalization.

Table 1: Structural Identifiers of 2-Chloro-5-(2-methoxyphenyl)pyrimidine

| Identifier | Value |

|---|---|

| CAS Number | 1267009-84-6 |

| IUPAC Name | 2-chloro-5-(2-methoxyphenyl)pyrimidine |

| SMILES | COC1=CC=CC=C1C2=CN=C(N=C2)Cl |

| InChI | InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 |

| InChIKey | SRKXHHJHLQPWMT-UHFFFAOYSA-N |

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and reactivity patterns.

Table 2: Physical and Chemical Properties of 2-Chloro-5-(2-methoxyphenyl)pyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| Physical State | Solid |

| Appearance | Not specified in available data |

| Melting Point | Not reported in available literature |

| Boiling Point | Not reported in available literature |

Applications in Medicinal Chemistry

2-Chloro-5-(2-methoxyphenyl)pyrimidine has significant potential in pharmaceutical research due to its structural features. The compound's architecture makes it valuable for various medicinal chemistry applications.

Biological Activities

Compounds with structures similar to 2-Chloro-5-(2-methoxyphenyl)pyrimidine have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. The biological profile of this specific compound suggests several areas of interest for further investigation.

Research Findings

Research on pyrimidine derivatives, including 2-Chloro-5-(2-methoxyphenyl)pyrimidine, suggests that these compounds can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These transformations are crucial for modifying the compound's structure to enhance its biological activity.

Chemical Reactivity

The reactivity profile of 2-Chloro-5-(2-methoxyphenyl)pyrimidine is characterized by:

-

The chlorine atom at position 2 of the pyrimidine ring being particularly susceptible to nucleophilic substitution reactions

-

The methoxy group providing electron-donating effects that influence the electron distribution in the molecule

-

The potential for further functionalization at various positions to create more complex derivatives

-

Compatibility with various catalytic systems for transformation and elaboration

These chemical characteristics make the compound a versatile intermediate for developing more complex molecules with enhanced biological profiles.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-Chloro-5-(2-methoxyphenyl)pyrimidine and its biological activity is essential for rational drug design and optimization. The positioning of functional groups on the pyrimidine scaffold can significantly influence the compound's interaction with biological targets.

Key Structural Features

The structure-activity relationships of pyrimidine derivatives like 2-Chloro-5-(2-methoxyphenyl)pyrimidine often highlight:

-

The importance of the chloro substituent at position 2 for binding to specific protein pockets

-

The role of the 2-methoxyphenyl group in establishing hydrophobic interactions with target proteins

-

The planarity of the molecule affecting its ability to intercalate between biomolecules

-

The potential hydrogen bonding capabilities of the pyrimidine nitrogen atoms

These structural features provide a foundation for understanding how modifications might affect biological activity and guide the design of more potent derivatives.

| Supplier | Catalog Number | Purity | Package Size |

|---|---|---|---|

| CymitQuimica | 10-F826410 | Not specified | 100mg, 250mg, 1g |

| Alchimica | R01JQBV | Not specified | 100mg, 250mg, 1g |

| Fisher Scientific (eMolecules) | 502499165 | 95% | 0.1g |

| AstaTech | E80221 | 95% | Not specified |

| Vulcanchem | VC2733937 | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume